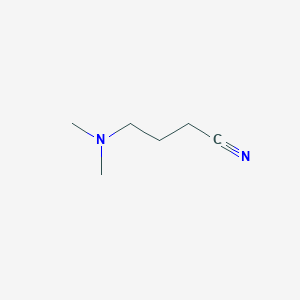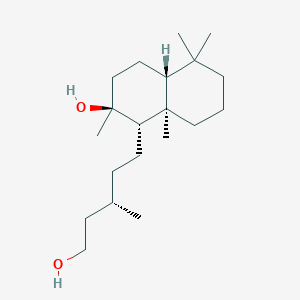
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate, also known as DTTO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. DTTO is a nitrogen-sulfur heterocycle that contains a positively charged thiazolium ring and a negatively charged oxolate group. This compound has been synthesized using different methods, and its unique structure has led to its use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent is not fully understood. However, studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemische Und Physiologische Effekte
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has antioxidant and anti-inflammatory properties. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has several advantages as a starting material for various lab experiments. It is easy to synthesize, and its unique structure makes it useful in various scientific research applications. However, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has some limitations, including its low solubility in water and its tendency to form aggregates, which can affect its reactivity and stability.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. One potential area of research is the development of new synthetic methods for 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent. Further studies are also needed to explore the potential applications of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate in other scientific research fields, such as material science and catalysis. Overall, the unique properties of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate make it a promising compound for further research and development.
Synthesemethoden
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate can be synthesized using different methods, including the reaction of 2-aminothiophenol with benzaldehyde in the presence of a strong acid catalyst. The reaction produces the intermediate Schiff base, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. Another method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base to form the intermediate benzoylthiourea, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have potential applications in various scientific research fields, including catalysis, material science, and medicinal chemistry. In catalysis, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been used as a catalyst in various reactions, such as the synthesis of benzimidazoles. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been used as a starting material for the synthesis of different materials, including metal-organic frameworks and porous organic polymers. In medicinal chemistry, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has shown potential as an anti-cancer agent, and it has been found to inhibit the growth of various cancer cell lines.
Eigenschaften
CAS-Nummer |
13288-67-0 |
|---|---|
Produktname |
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate |
Molekularformel |
C15H11NOS |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2,3-diphenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
POJOFFRVSYSQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
Synonyme |
2,3-Diphenylthiazol-3-ium-4-olate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)










